molecular formula C17H28N2O B14585960 Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- CAS No. 61581-03-1

Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-

Cat. No.: B14585960
CAS No.: 61581-03-1
M. Wt: 276.4 g/mol
InChI Key: GUZICDZAWQLVFF-UHFFFAOYSA-N
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Description

Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- is a complex organic compound featuring a morpholine ring substituted with a methylene group and a piperidinylmethyl group attached to a cyclohexene ring. This compound is notable for its unique structure, which combines elements of both morpholine and piperidine, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the piperidinylmethyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Formation of the morpholine ring: This can be synthesized by the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Final assembly: The final step involves the coupling of the morpholine and piperidinylmethyl-cyclohexene intermediates under specific conditions to form the target compound.

Chemical Reactions Analysis

Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group, where halides or other nucleophiles replace existing substituents.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation, making it a potential candidate for drug development.

Comparison with Similar Compounds

Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- can be compared with other similar compounds such as:

    Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and overall activity.

    Morpholine derivatives: These compounds have the morpholine ring but may lack the piperidinylmethyl and cyclohexene components.

    Cyclohexene derivatives: These compounds contain the cyclohexene ring but differ in their additional functional groups.

The uniqueness of Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

61581-03-1

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

4-[6-methylidene-2-(piperidin-1-ylmethyl)cyclohexen-1-yl]morpholine

InChI

InChI=1S/C17H28N2O/c1-15-6-5-7-16(14-18-8-3-2-4-9-18)17(15)19-10-12-20-13-11-19/h1-14H2

InChI Key

GUZICDZAWQLVFF-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC(=C1N2CCOCC2)CN3CCCCC3

Origin of Product

United States

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